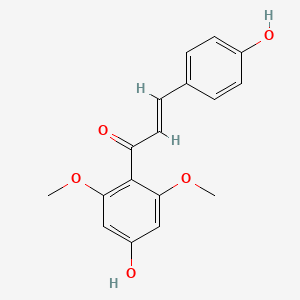

4,4'-Dihydroxy-2',6'-dimethoxychalcone

Overview

Description

4,4’-Dihydroxy-2’,6’-dimethoxychalcone is a natural product with the empirical formula C17H16O5 . It has a molecular weight of 300.31 g/mol . This compound is found in various organisms, including Mimosa tenuiflora and Pityrogramma calomelanos .

Synthesis Analysis

The synthesis of chalcone derivatives, such as 4,4’-Dihydroxy-2’,6’-dimethoxychalcone, can be achieved via a Claisen–Schmidt condensation of the key intermediate with the desired benzaldehyde derivative . This synthetic route constructs the chalcone skeleton in the final stage and can rapidly produce a vast library of DMC derivatives .Molecular Structure Analysis

The molecular structure of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone has been analyzed and reported in several studies . The compound has an orthorhombic crystal structure with a = 27.903 (3), b = 13.958 (2), c = 7.662 (1) A, and V = 2984 (1) A3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone include a molecular weight of 300.30 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 556.0±50.0 °C at 760 mmHg, and a flash point of 207.3±23.6 °C .Scientific Research Applications

Chemosystematic Characteristics

4,4'-Dihydroxy-2',6'-dimethoxychalcone and compounds with closely related structures have been identified in various plant species. For example, a study by Bohm (1968) found this chalcone in Pityrogramma calomelanos, suggesting its potential as a chemosystematic characteristic for certain plant genera (Bohm, 1968).

Anti-inflammatory Properties

Research has shown that derivatives of this compound possess significant anti-inflammatory activity. Somsrisa et al. (2013) isolated a derivative from Cyathostemma argenteum, which displayed notable inhibitory activity on edema formation (Somsrisa et al., 2013).

Antibacterial and Antifungal Activity

A study by Popova et al. (2001) isolated 2′,3′-Dihydroxy-4,4′-dimethoxychalcone from propolis and found it to have significant antibacterial and antifungal activity, as well as moderate toxicity to Artemia salina nauplii (Popova et al., 2001).

Synthesis and Chemical Studies

Meng Li-cong (2007) achieved the first total synthesis of a related compound, 2′,4-Dihydroxy-4′,6′-dimethoxydihydrochalcone, providing insights into the synthetic pathways and molecular structure of such compounds (Meng Li-cong, 2007).

Radical Scavenging and Antioxidative Properties

Nishida and Kawabata (2006) evaluated the DPPH radical scavenging activity of hydroxy- and methoxychalcones, including derivatives of this compound, highlighting their potential in antioxidative applications (Nishida & Kawabata, 2006).

Future Directions

The future directions for the study of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone could involve elucidating its structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . Further studies are needed to explore its potential therapeutic applications .

properties

IUPAC Name |

(E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-15-9-13(19)10-16(22-2)17(15)14(20)8-5-11-3-6-12(18)7-4-11/h3-10,18-19H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJULMVKFURWCFM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,4'-Dihydroxy-2',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 193 °C | |

| Record name | 4,4'-Dihydroxy-2',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

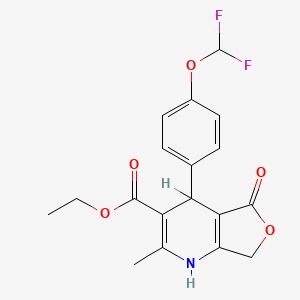

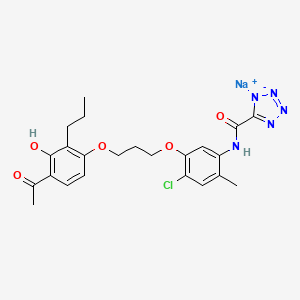

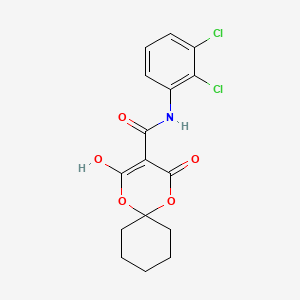

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)